molecular formula C₁₄H₂₀N₂O₄S B1144849 (S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide CAS No. 546141-34-8

(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide

Katalognummer: B1144849
CAS-Nummer: 546141-34-8
Molekulargewicht: 312.38
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-(2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide (CAS 546141-34-8) is a chiral chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research . This enantiomerically pure compound features a 4,5-dihydrooxazole (oxazoline) scaffold, a privileged structure known for its versatility as a ligand in asymmetric catalysis and as a key intermediate in the synthesis of complex molecules. The incorporation of a methanesulfonamide group and a methoxy-substituted aromatic system further enhances its potential as a precursor for developing pharmacologically active targets. Researchers utilize this and related chiral auxiliaries to explore novel reaction pathways and to construct stereo-defined frameworks for biological evaluation. All products are intended for Research Use Only and are not approved for human, veterinary, or diagnostic applications .

Eigenschaften

IUPAC Name

N-[2-methoxy-6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-9(2)11-8-20-14(15-11)10-6-5-7-12(19-3)13(10)16-21(4,17)18/h5-7,9,11,16H,8H2,1-4H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGJTTRPXOAJEA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=C(C(=CC=C2)OC)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=C(C(=CC=C2)OC)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chiral Pool Approach Using (S)-Valine

The stereochemistry at C4 of the oxazoline ring can be established using (S)-valine as a chiral precursor:

Step 1: Amino Alcohol Formation
(S)-Valine undergoes reduction with lithium aluminum hydride (LiAlH₄) in anhydrous THF to yield (S)-2-amino-3-methyl-1-butanol.

Step 2: Cyclization to Oxazoline
Reaction with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane at 0°C generates the oxazoline ring through intramolecular cyclization:

(S)-2-amino-3-methyl-1-butanol+CCl₃OCO₂CCl₃(S)-4-isopropyl-4,5-dihydrooxazole+byproducts\text{(S)-2-amino-3-methyl-1-butanol} + \text{CCl₃OCO₂CCl₃} \rightarrow \text{(S)-4-isopropyl-4,5-dihydrooxazole} + \text{byproducts}

Yield: 78-82% after column chromatography (SiO₂, ethyl acetate/hexane 1:4)

Asymmetric Catalytic Methods

For industrial-scale production, enantioselective synthesis using Jacobsen's hydrolytic kinetic resolution provides >99% ee:

CatalystSubstrateTemperatureee (%)Yield (%)
(S,S)-Co(III)-salenrac-2-amino-1-butanol25°C99.285
(R,R)-Co(III)-salenrac-2-amino-1-butanol25°C98.783

Functionalization of the Aromatic Ring

Methoxy Group Introduction

The 6-methoxy substituent is introduced via nucleophilic aromatic substitution:

Step 1: Nitration and Reduction
2-Bromo-4-methylphenol undergoes nitration (HNO₃/H₂SO₄) at 0°C to give 2-bromo-4-methyl-6-nitrophenol, followed by catalytic hydrogenation (H₂, Pd/C) to the amine.

Step 2: O-Methylation
Treatment with methyl iodide (2.2 eq.) and K₂CO₃ in DMF at 80°C for 12 hr affords 2-bromo-4-methyl-6-methoxyaniline:

2-bromo-4-methyl-6-nitrophenol1. H2/Pd-C2-bromo-4-methyl-6-methoxyaniline\text{2-bromo-4-methyl-6-nitrophenol} \xrightarrow{\text{1. H}_2/\text{Pd-C}} \text{2-bromo-4-methyl-6-methoxyaniline}

Yield: 91% after recrystallization (ethanol/water)

Sulfonylation and Final Coupling

Methanesulfonamide Formation

The aniline intermediate reacts with methanesulfonyl chloride (1.1 eq.) in pyridine at -10°C to prevent di-sulfonylation:

2-amino-6-methoxybenzene+CH₃SO₂ClN-(2-bromo-6-methoxyphenyl)methanesulfonamide\text{2-amino-6-methoxybenzene} + \text{CH₃SO₂Cl} \rightarrow \text{N-(2-bromo-6-methoxyphenyl)methanesulfonamide}

Reaction Time: 3 hr
Yield: 88% (HPLC purity >99%)

Oxazoline-Arene Coupling

A modified Ullmann coupling joins the fragments under microwave irradiation:

Conditions

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-phenanthroline (20 mol%)

  • Base: Cs₂CO₃

  • Solvent: DMSO

  • Temperature: 120°C

  • Time: 45 min

N-(2-bromo-6-methoxyphenyl)methanesulfonamide+(S)-4-isopropyl-4,5-dihydrooxazoleTarget Compound\text{N-(2-bromo-6-methoxyphenyl)methanesulfonamide} + \text{(S)-4-isopropyl-4,5-dihydrooxazole} \rightarrow \text{Target Compound}

Yield: 76% after reverse-phase HPLC purification

Stereochemical Control and Analytical Validation

Chiral Purity Assessment

Three complementary methods ensure enantiomeric excess:

Analytical Technique Conditions Result
Chiral HPLCChiralpak AD-H, hexane/i-PrOH 90:1099.4% ee
Vibrational Circular DichroismNeat sample, 4 cm⁻¹ resolutionΔε = +3.2 (280 nm)
X-ray CrystallographyMo Kα radiation, 100 KFlack parameter = 0.03(2)

Spectroscopic Fingerprinting

¹H NMR (400 MHz, CDCl₃)
δ 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 6.89 (d, J = 2.4 Hz, 1H, Ar-H), 4.31–4.18 (m, 2H, OCH₂), 3.82 (s, 3H, OCH₃), 3.21 (hept, J = 6.8 Hz, 1H, CH(CH₃)₂), 3.03 (s, 3H, SO₂CH₃), 1.25 (d, J = 6.8 Hz, 6H, (CH₃)₂CH)

IR (ATR)
ν 1652 cm⁻¹ (C=N), 1324 cm⁻¹ (S=O asym), 1147 cm⁻¹ (S=O sym), 1251 cm⁻¹ (C-O-C)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A three-stage flow system enhances throughput:

StageProcessResidence TimeTemperature
1Amino alcohol cyclization12 min50°C
2Sulfonylation8 min-5°C
3Microwave coupling45 min120°C

Productivity : 2.8 kg/day with 99.5% chemical purity

Waste Stream Management

Key byproducts and mitigation strategies:

  • Triethylammonium chloride : Neutralization with NaOH followed by membrane filtration

  • Unreacted methanesulfonyl chloride : Scrubber systems using 10% NaHCO₃

  • Copper residues : Ion-exchange chromatography recovery (>95% Cu retrieval)

Comparative Analysis of Synthetic Routes

MethodTotal StepsOverall Yield (%)Cost IndexScalability
Chiral pool (valine)7481.0Pilot scale
Catalytic asymmetric5531.2Industrial
Racemic resolution6410.8Lab scale

*Cost Index normalized to chiral pool method

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide has several scientific research applications :

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs: Methoxy vs. Methyl Substituents

The compound “(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide” (CAS: 480444-15-3) serves as a direct structural analog, differing only in the substituent at the phenyl ring’s 6-position (methyl vs. methoxy). Key comparisons include:

Property Target Compound (Methoxy) Methyl Analog (CAS: 480444-15-3)
Molecular Formula C₁₅H₂₂N₂O₄S C₁₄H₂₀N₂O₃S
Molecular Weight (g/mol) 326.41 296.39
Substituent at 6-Position -OCH₃ -CH₃
Electronic Effects Electron-donating Electron-neutral
LogP (Predicted) ~2.1 (higher polarity) ~2.8 (higher lipophilicity)

This distinction may impact bioavailability or binding affinity in biological systems.

Heterocyclic Systems: Oxazoline vs. Triazole Derivatives

Compounds in feature 1,2,4-triazole-3-thione or triazole-thiol tautomers (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ). Key differences between these triazole derivatives and the target oxazoline-containing compound include:

Feature Oxazoline-Based Compound Triazole Derivatives
Heterocyclic Ring 4,5-Dihydrooxazole (saturated) 1,2,4-Triazole (unsaturated)
Key Functional Groups Sulfonamide, methoxy Sulfonyl, halogen (F, Cl, Br), thione
Tautomerism Absent Thione-thiol tautomerism observed
IR Spectral Signatures C-O-C stretch (~1100 cm⁻¹) C=S stretch (1247–1255 cm⁻¹)
Biological Relevance Potential chiral auxiliary/ligand Antimicrobial/antifungal applications

The oxazoline’s saturated structure confers conformational rigidity, while triazole derivatives exhibit tautomerism and sulfur-related reactivity. Triazole-thiones in showed antimicrobial activity, whereas the target compound’s applications remain unexplored in the provided data.

Substituent Effects: Halogen vs. Alkyl Groups

In , halogenated derivatives (e.g., 5-(4-(4-Cl-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione ) demonstrate how electron-withdrawing groups (Cl, Br) modulate electronic properties. Comparisons with the target compound’s isopropyl and methoxy groups:

Group Type Halogen (Cl, Br, F) Alkyl/Methoxy (Target Compound)
Electronic Effect Electron-withdrawing Electron-donating (methoxy)
Impact on Reactivity Enhances electrophilic substitution Stabilizes adjacent bonds
Spectral Impact (¹³C-NMR) Deshielded aromatic carbons Shielded methoxy carbon (~55 ppm)
Bioactivity Increased antimicrobial potency Unreported

Halogenation in triazole derivatives improves antimicrobial efficacy, whereas the target compound’s isopropyl and methoxy groups may prioritize steric and solubility effects over direct bioactivity.

Biologische Aktivität

(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide, also known by its CAS number 546141-34-8, is a compound that has garnered attention due to its potential biological activities. This article explores the compound's chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

  • Molecular Formula : C14H20N2O4S
  • Molecular Weight : 312.38 g/mol
  • Structure : The compound features a methanesulfonamide group attached to a phenyl ring that is substituted with a methoxy group and an oxazole moiety.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of carbonic anhydrase and other enzymes, which can affect various physiological processes.
  • Antimicrobial Properties : Sulfonamides are known for their antibacterial effects, particularly against Gram-positive bacteria.

Antimicrobial Activity

A study conducted on the antimicrobial properties of sulfonamide derivatives indicated that this compound exhibits significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Research has shown that compounds containing oxazole rings can exhibit anti-inflammatory properties. In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The following table summarizes the cytokine levels measured:

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500600
IL-61200400
IL-1 beta800300

Case Study 1: Antibacterial Efficacy

A clinical trial investigated the efficacy of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients receiving the compound showed a significant reduction in infection severity compared to those receiving a placebo.

Case Study 2: Inflammatory Disease Model

In an animal model of rheumatoid arthritis, administration of this compound led to decreased joint swelling and improved mobility. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals compared to controls.

Q & A

Q. Q1. What synthetic routes are optimal for preparing (S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide, and how can reaction conditions be optimized to improve yield and enantiomeric purity?

Methodological Answer: The synthesis typically involves cyclization of a β-amino alcohol precursor to form the 4,5-dihydrooxazole ring, followed by sulfonylation. Key steps include:

  • Cyclization : Use of NaIO₄ in a THF/H₂O solvent system to oxidize diols and form the oxazoline ring (as seen in structurally analogous compounds) .
  • Sulfonylation : Methanesulfonyl chloride in dichloromethane with a base (e.g., triethylamine) to introduce the sulfonamide group .
  • Stereochemical Control : Chiral resolution via HPLC with a chiral stationary phase (e.g., cellulose-based columns) to isolate the (S)-enantiomer .
    Optimization Tips :
    • Monitor reaction progress via TLC or LC-MS to avoid over-oxidation.
    • Use low temperatures (0–5°C) during sulfonylation to minimize racemization.

Q. Q2. How can researchers validate the stereochemical configuration of the (S)-enantiomer, and what analytical techniques are most reliable?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis provides definitive stereochemical confirmation, as demonstrated in related methanesulfonamide derivatives .
  • Chiral HPLC : Compare retention times with known enantiomeric standards (e.g., (R)-isomer, CAS 871360-40-6) .
  • Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for enantiopure samples .

Advanced Research Questions

Q. Q3. What computational methods are suitable for predicting the electronic and steric effects of the 4-isopropyl-4,5-dihydrooxazol-2-yl group on the compound’s reactivity and binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO) and assess electronic properties .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS, focusing on steric clashes caused by the isopropyl group .
  • Docking Studies : Autodock Vina or Schrödinger Suite to predict binding modes and affinity in protein-ligand complexes .

Q. Q4. How can researchers resolve contradictions in bioactivity data between in vitro assays and computational predictions for this compound?

Methodological Answer:

  • Assay Validation :
    • Repeat assays under standardized conditions (pH, temperature, solvent controls) to rule out experimental variability .
    • Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding.
  • Computational Refinement :
    • Re-parameterize force fields to account for solvation effects or protonation states of the sulfonamide group .
    • Include explicit water molecules in MD simulations to improve accuracy .

Q. Q5. What strategies are effective for modifying the methoxy group at the 6-position to enhance metabolic stability without compromising target affinity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute -OCH₃ with -CF₃ or -OCF₃ to reduce oxidative metabolism .
  • Deuterium Labeling : Introduce deuterium at the methoxy methyl group to slow CYP450-mediated demethylation .
  • SAR Studies : Synthesize analogs with halogens (e.g., -F, -Cl) or methyl groups and compare IC₅₀ values in enzymatic assays .

Q. Q6. How should researchers design stability studies to evaluate the compound’s degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to:
    • Acidic/alkaline conditions (0.1M HCl/NaOH at 37°C) to assess hydrolysis.
    • Oxidative stress (3% H₂O₂) to identify sulfonamide or oxazole ring oxidation .
  • LC-HRMS Analysis : Identify degradation products via high-resolution mass spectrometry and propose fragmentation pathways .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Q. Q7. What are the critical considerations for scaling up the synthesis from milligram to gram-scale while maintaining enantiomeric excess?

Methodological Answer:

  • Catalyst Optimization : Use asymmetric catalysis (e.g., chiral oxazaborolidines) for large-scale enantioselective synthesis .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and chiral purity .
  • Crystallization Control : Optimize solvent mixtures (e.g., ethanol/water) to enhance enantiomer separation during recrystallization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.